molecular formula C17H21FN2O B3953037 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine

1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine

Cat. No. B3953037
M. Wt: 288.36 g/mol
InChI Key: MJVLRXXVGJAHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased levels of GABA, resulting in anxiolytic, anticonvulsant, and sedative effects. CPP-115 has shown promise as a potential treatment for various neurological disorders, including epilepsy, anxiety, and addiction.

Mechanism of Action

1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, leading to increased inhibitory neurotransmission and resulting in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This results in anxiolytic, anticonvulsant, and sedative effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine is its selectivity for GABA-AT, which reduces the potential for off-target effects. This compound has also been shown to have good oral bioavailability, making it a suitable candidate for drug development. However, one limitation of this compound is its potential for hepatotoxicity, which may limit its clinical use.

Future Directions

Future research on 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine could focus on its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. Studies could also investigate the potential for this compound to interact with other neurotransmitter systems, such as the dopamine and serotonin systems. In addition, future research could focus on developing analogs of this compound with improved selectivity and reduced toxicity.

Scientific Research Applications

1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models and has shown efficacy in various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. This compound has also been shown to reduce anxiety-like behavior in rodent models of anxiety. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

cyclopenten-1-yl-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c18-14-7-9-15(10-8-14)19-16-6-3-11-20(12-16)17(21)13-4-1-2-5-13/h4,7-10,16,19H,1-3,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVLRXXVGJAHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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